

Spectroscopic Profile of Methyl 5-methoxy-3-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-methoxy-3-oxopentanoate**

Cat. No.: **B1332151**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **methyl 5-methoxy-3-oxopentanoate**. Due to the limited availability of experimentally derived raw data in public databases, this guide utilizes predicted spectroscopic values to facilitate the characterization of this compound. The information herein is intended to support researchers in identifying and confirming the structure of **methyl 5-methoxy-3-oxopentanoate** in various experimental settings.

Chemical Structure and Properties

Methyl 5-methoxy-3-oxopentanoate, also known as Nazarov's reagent, is a chemical compound with the molecular formula $C_7H_{12}O_4$ and a molecular weight of 160.17 g/mol .[\[1\]](#)[\[2\]](#) It features three key functional groups: a methyl ester, a ketone, and a methoxy group. This combination of functionalities makes it a versatile building block in organic synthesis.[\[1\]](#)

Physical Properties:

- Form: Liquid[\[1\]](#)
- Boiling Point: 56-57 °C at 0.1 mmHg[\[1\]](#)
- Density: 1.10 g/mL at 20 °C[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **methyl 5-methoxy-3-oxopentanoate**. These predictions are based on established computational models and provide expected values for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.70	s	3H	-COOCH ₃
~3.65	t	2H	-CH ₂ -O-
~3.35	s	3H	-OCH ₃
~2.80	t	2H	-CO-CH ₂ -CH ₂ -
~3.45	s	2H	-CO-CH ₂ -CO-

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (ppm)	Assignment
~202.0	C=O (ketone)
~167.0	C=O (ester)
~68.0	-CH ₂ -O-
~58.0	-OCH ₃
~52.0	-COOCH ₃
~48.0	-CO-CH ₂ -CO-
~45.0	-CO-CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~2950-2850	C-H stretch (alkane)
~1745	C=O stretch (ester)
~1715	C=O stretch (ketone)
~1100	C-O stretch (ether)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z	Fragment Ion
160	[M] ⁺ (Molecular ion)
129	[M - OCH ₃] ⁺
101	[M - COOCH ₃] ⁺
87	[CH ₃ OCOCH ₂ CO] ⁺
59	[COOCH ₃] ⁺
45	[CH ₂ OCH ₃] ⁺

Experimental Protocols

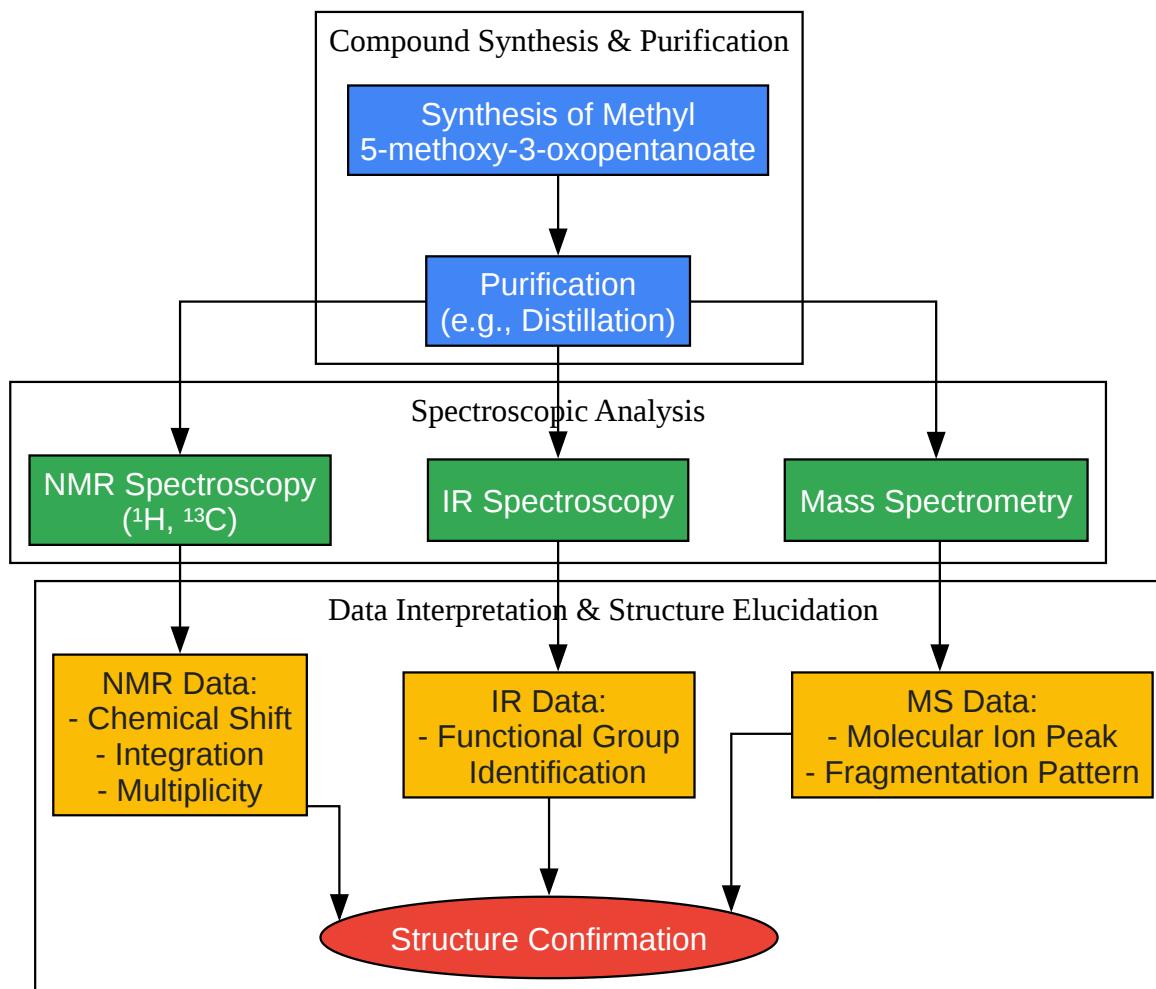
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ^1H). For ^{13}C NMR, a proton-decoupled spectrum is typically acquired.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy


- Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like **methyl 5-methoxy-3-oxopentanoate**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-甲氧基-3-氧代戊酸甲酯 technical, ≥85% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Methoxy-3-methyl-5-oxopentanoic acid | C7H12O4 | CID 317555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-methoxy-3-oxopentanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332151#methyl-5-methoxy-3-oxopentanoate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com